

Introduction: A Versatile Chiral Building Block

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Compound of Interest

Compound Name: (+)-Diacetyl-D-tartaric Acid

Cat. No.: B1363868

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(+)-Diacetyl-D-tartaric acid, a derivative of naturally occurring D-(-)-tartaric acid, stands as a pivotal tool in the landscape of modern organic synthesis and pharmaceutical development.^[1]^[2] Its rigid C2-symmetric backbone, adorned with carboxylic acid and acetyl functionalities, imparts a unique stereochemical environment, making it an invaluable asset for the separation of enantiomers and as a chiral starting material for complex molecular architectures. This guide offers a deep dive into the fundamental properties, synthesis, and critical applications of **(+)-diacetyl-D-tartaric acid**, providing field-proven insights and detailed methodologies for its effective utilization in a research and development setting.

Physicochemical and Structural Properties

Understanding the core properties of **(+)-diacetyl-D-tartaric acid** is fundamental to its successful application. This compound is a white to off-white crystalline powder, and its chirality is a defining feature, dictating its interactions in stereoselective transformations.^[3]

Structural and Chemical Identity

- IUPAC Name: (2R,3R)-2,3-diacetoxybutanedioic acid
- Synonyms: (+)-2,3-Diacetoxy-D-tartaric acid, O,O'-Diacetyl-D-tartaric acid
- Molecular Formula: C₈H₁₀O₈^[3]
- Molecular Weight: 234.16 g/mol ^[3]
- CAS Number: 66749-60-8^[3]

Key Physicochemical Data

A summary of the essential physical and chemical properties is presented in Table 1, providing a quick reference for experimental design.

Property	Value	Source(s)
Appearance	White or off-white crystalline powder	[3]
Melting Point	117 - 121 °C	[3]
Optical Rotation	$[\alpha]^{20}_D = +22^\circ$ to $+25^\circ$ (c=5 in Acetone)	[3]
pKa (Predicted)	2.12 ± 0.25	[3]
Boiling Point (Predicted)	398.9 ± 42.0 °C at 760 mmHg	[4]
Density (Predicted)	1.486 ± 0.06 g/cm ³	[3]

Solubility Profile

The solubility of **(+)-diacetyl-D-tartaric acid** is a critical parameter for its use as a resolving agent and in reaction chemistry. It is generally soluble in polar organic solvents and has limited solubility in nonpolar solvents.

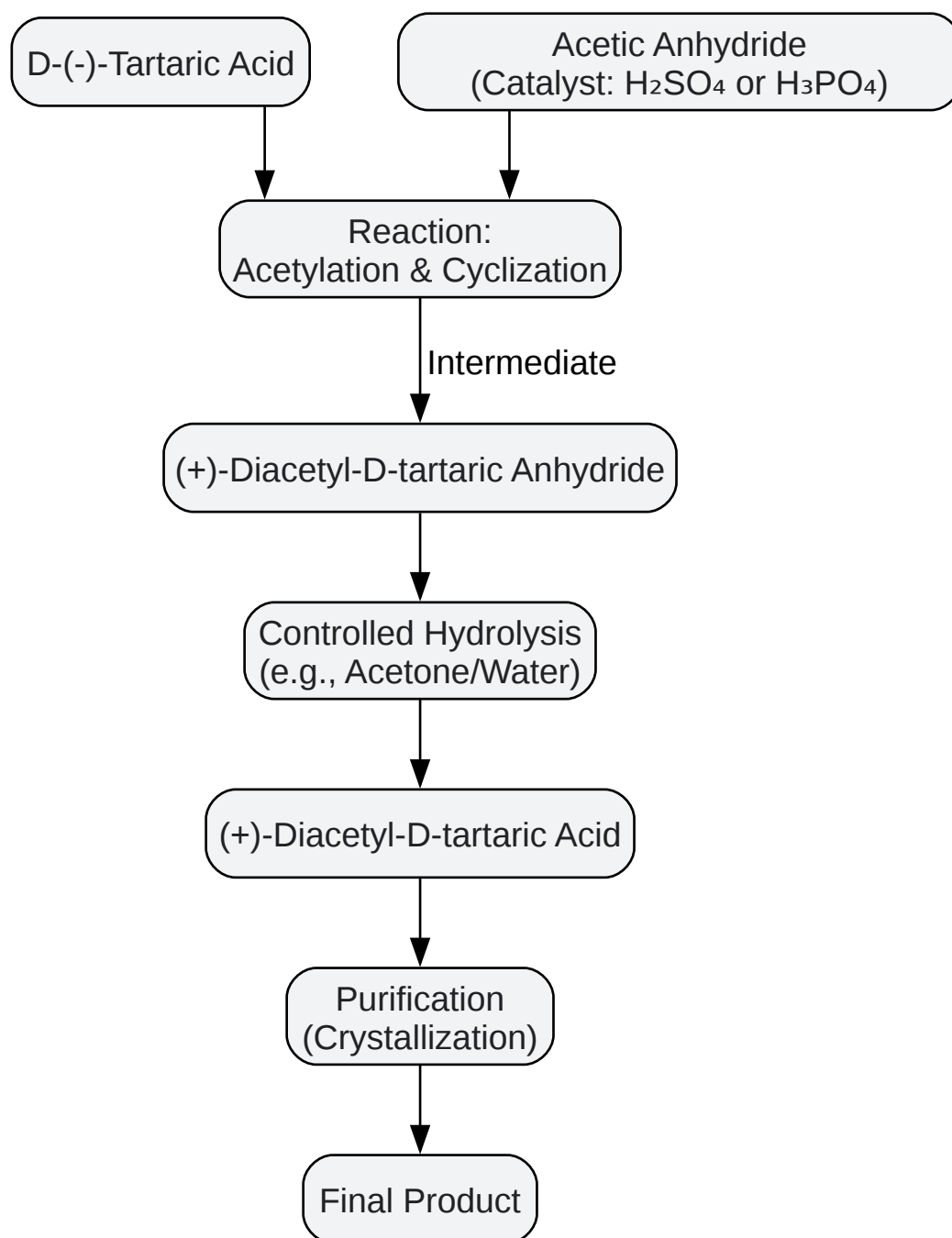
Solvent	Solubility	Source(s)
Acetone	Soluble (almost transparent)	[3]
Methanol	Soluble	[5]
Dichloromethane	Soluble	[5]
Water	Slightly soluble	[5]

Synthesis and Purification

The most common and efficient route to **(+)-diacetyl-D-tartaric acid** involves a two-step process: the formation of (+)-diacetyl-D-tartaric anhydride from D-tartaric acid, followed by a

controlled hydrolysis of the anhydride.[2] This method is favored as direct di-acetylation of tartaric acid can lead to a mixture of products that are difficult to separate.[2]

Synthesis Workflow Diagram



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Caption: Synthesis workflow for **(+)-diacetyl-D-tartaric acid**.

Experimental Protocol: Synthesis

Step 1: Preparation of (+)-Diacetyl-D-tartaric Anhydride

This protocol is adapted from a standard procedure for the preparation of the corresponding anhydride.^{[6][7]}

- **Apparatus Setup:** In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place 50 g (0.33 mol) of anhydrous, finely powdered D-(-)-tartaric acid.
- **Reagent Addition:** In a separate beaker, carefully prepare a solution of 1.5 mL of concentrated sulfuric acid in 168 g (155 mL, 1.65 mol) of acetic anhydride.
- **Reaction Initiation:** Add the acetic anhydride solution to the flask containing D-tartaric acid and begin stirring. The reaction is exothermic, and the tartaric acid will dissolve.
- **Heating:** Gently heat the mixture to reflux and maintain for 10-15 minutes. The reaction can be vigorous initially, so controlled heating is crucial.
- **Isolation:** Pour the hot solution into a beaker and cool in an ice bath for at least one hour to induce crystallization. Collect the crude crystalline product by vacuum filtration.
- **Washing:** Wash the crystals with two portions of cold, dry benzene, followed by a wash with cold absolute ether to remove residual acetic acid and anhydride.
- **Drying:** Dry the product in a vacuum desiccator over phosphorus pentoxide. The expected yield is typically in the range of 70-80%.

Step 2: Hydrolysis to (+)-Diacetyl-D-tartaric Acid

This is a generalized protocol for the careful hydrolysis of the anhydride.^[2]

- **Dissolution:** Suspend the synthesized (+)-diacetyl-D-tartaric anhydride in a mixture of acetone and water (e.g., 10:1 v/v).
- **Heating:** Gently warm the mixture with stirring (e.g., to 40-50 °C) until the solid is fully dissolved and the hydrolysis is complete. The progress can be monitored by TLC or the

disappearance of the solid.

- **Crystallization:** Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystallization of the diacid.
- **Isolation and Drying:** Collect the white crystalline product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized acid.

Spectroscopic Analysis

- **^1H NMR:** The proton NMR spectrum is expected to show characteristic signals for the acetyl methyl groups (singlet, ~ 2.0 - 2.2 ppm) and the methine protons on the tartaric acid backbone (multiplet, ~ 4.8 - 5.2 ppm).[\[2\]](#)
- **^{13}C NMR:** The carbon spectrum will display signals for the carboxylic acid carbons (~ 177 ppm), the ester carbonyl carbons, the chiral methine carbons (~ 75 ppm), and the acetyl methyl carbons.[\[8\]](#)[\[9\]](#)
- **FTIR:** The infrared spectrum will be characterized by a broad O-H stretch from the carboxylic acid, a sharp C=O stretch from the ester groups, and another C=O stretch from the carboxylic acid moieties. The C=O stretching vibration is typically broad and centered above 1730 cm^{-1} .[\[10\]](#)[\[11\]](#)

Chromatographic and Other Methods

- **HPLC:** Purity can be assessed using reverse-phase HPLC (RP-HPLC) with UV detection (e.g., at 210 nm) using an acidic mobile phase.[\[12\]](#)
- **Mass Spectrometry:** Mass spectrometry can confirm the molecular weight of the compound.[\[2\]](#)[\[6\]](#)
- **Titration:** Acid-base titration can be used to determine the assay and purity of the diacid.

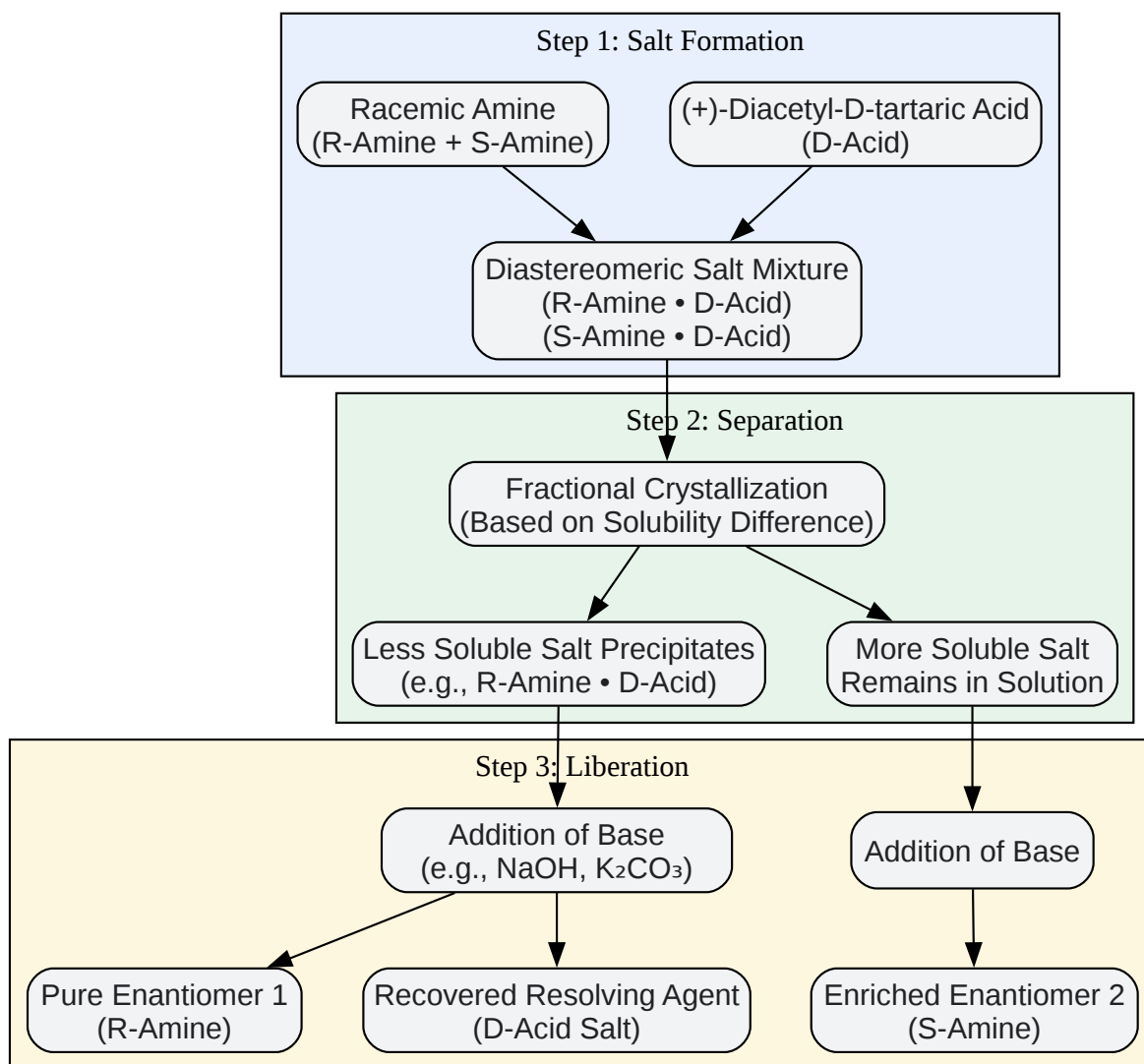
Key Applications in Drug Development and Research

The primary utility of **(+)-diacetyl-D-tartaric acid** stems from its defined stereochemistry, making it a powerful tool for inducing chirality and separating enantiomers.

Chiral Resolution of Racemic Amines

This is the most prominent application. The acidic nature of the compound allows it to form diastereomeric salts with racemic bases, such as amines. These diastereomers possess different physical properties, most notably solubility, which enables their separation by fractional crystallization.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Mechanism of Chiral Resolution:



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